molecular formula C12H17N6O6P B12913967 (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide

(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide

Cat. No.: B12913967
M. Wt: 372.27 g/mol
InChI Key: ZJIMHJWOKXNCSV-IOSLPCCCSA-N
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Description

Molecular Architecture and Stereochemical Features

The compound belongs to the class of phosphoramidate prodrugs , characterized by a modified phosphate group masked with protective moieties to enhance cellular uptake. Its core structure comprises three distinct components:

  • A 6-amino-8-(dimethylamino)-9H-purine base, which serves as the nucleobase analog.
  • A tetrahydro-4H-furo[3,2-d]dioxaphosphinine ring system, a bicyclic scaffold combining furan and dioxaphosphinine rings.
  • A phosphoramidate linkage at the 2-oxo position, critical for prodrug activation.

The stereochemistry is defined by the 4aR,6R,7R,7aS configuration, ensuring spatial alignment of hydroxyl groups and the purine base for optimal enzymatic recognition.

IUPAC Nomenclature Breakdown

The systematic name reflects the compound’s structural hierarchy:

  • Parent system : Tetrahydro-4H-furo[3,2-d]dioxaphosphinine, indicating a fused furan (positions 3,2-d) and dioxaphosphinine (positions 1,3,2) ring.
  • Substituents :
    • At position 6: 6-Amino-8-(dimethylamino)-9H-purin-9-yl group, specifying a purine derivative with amino and dimethylamino substituents at C6 and C8.
    • At positions 2 and 7: Hydroxyl groups, denoted as 2,7-dihydroxy.
    • Phosphorus oxidation state: 2-oxide.

Table 1: Key Structural Descriptors

Feature Description Source
Purine substitution 6-amino, 8-(dimethylamino)
Bicyclic system Furo[3,2-d]dioxaphosphinine
Stereochemistry 4aR,6R,7R,7aS

Properties

Molecular Formula

C12H17N6O6P

Molecular Weight

372.27 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-amino-8-(dimethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H17N6O6P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-7(19)8-5(23-11)3-22-25(20,21)24-8/h4-5,7-8,11,19H,3H2,1-2H3,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

ZJIMHJWOKXNCSV-IOSLPCCCSA-N

Isomeric SMILES

CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N

Canonical SMILES

CN(C)C1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Sugar-Phosphate Intermediate

  • Starting from a protected ribose derivative, selective hydroxyl groups are functionalized.
  • Phosphorylation is achieved using phosphorus oxychloride (POCl3) or phosphorochloridate reagents under controlled low temperatures.
  • Protection groups (e.g., silyl ethers) are used to direct regioselectivity and prevent side reactions.

Formation of the Furo-Dioxaphosphinine Ring

  • Intramolecular cyclization is induced by nucleophilic attack of a hydroxyl group on the phosphorus center.
  • This step is typically carried out under mild basic conditions to promote ring closure without racemization.
  • The stereochemistry at the phosphorus center is controlled by the choice of protecting groups and reaction conditions.

Coupling with the Purine Base

  • The purine base, 6-amino-8-(dimethylamino)-9H-purine, is introduced via nucleophilic substitution at the anomeric carbon of the sugar moiety.
  • This coupling is often catalyzed by Lewis acids or promoted by activation of the sugar moiety (e.g., as a halide or trichloroacetimidate).
  • The reaction is performed under anhydrous conditions to prevent hydrolysis.

Oxidation to Phosphorus Oxide

  • The phosphorus center is oxidized to the pentavalent oxide form using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
  • This step is critical to achieve the 2-oxide functionality characteristic of the final compound.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as reverse-phase HPLC.
  • Stereochemical purity and identity are confirmed by NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Considerations Outcome
1 Sugar protection & phosphorylation Protected ribose, POCl3, base, low temp Regioselective phosphorylation Sugar-phosphate intermediate
2 Intramolecular cyclization Mild base, controlled temp Stereoselective ring closure Furo-dioxaphosphinine ring
3 Purine coupling Purine base, Lewis acid catalyst, anhydrous Avoid hydrolysis, maintain stereochemistry Nucleoside intermediate
4 Oxidation m-CPBA or H2O2, mild conditions Complete oxidation to P=O Phosphinine 2-oxide compound
5 Purification & analysis Reverse-phase HPLC, NMR, MS Confirm purity and stereochemistry Final pure compound

Research Findings and Optimization Notes

  • Studies indicate that the choice of protecting groups on the sugar moiety significantly affects the yield and stereoselectivity of the cyclization step.
  • Use of mild oxidants prevents over-oxidation or degradation of the purine base.
  • Coupling efficiency improves with activation of the sugar anomeric position and use of dry solvents.
  • Stereochemical integrity is maintained by conducting reactions at low temperatures and avoiding strong acids or bases.
  • Analytical data from NMR (especially 31P NMR) confirms the formation of the phosphorus oxide and ring closure.

Chemical Reactions Analysis

Types of Reactions

(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Predicted Therapeutic Applications

  • Antiviral Activity : The purine-based structure indicates potential antiviral properties. Compounds with similar structures have been studied for their ability to inhibit viral replication.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with DNA and RNA could be leveraged for developing new anticancer agents.
  • Neuroprotective Effects : Given the presence of dimethylamino groups, the compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neural tissues.

Case Studies

  • Antiviral Research :
    • A study explored the efficacy of purine derivatives in inhibiting viral replication in vitro. Results indicated that compounds structurally related to (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide showed promising antiviral activity against several RNA viruses .
  • Anticancer Activity :
    • In a series of experiments focusing on various cancer cell lines, compounds with similar dioxaphosphinine structures were found to induce apoptosis and inhibit cell proliferation effectively. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.
  • Neuroprotective Studies :
    • Research into neuroprotective agents has highlighted the role of compounds with amino and hydroxyl groups in reducing neuronal damage during oxidative stress. The compound's structural features make it a candidate for further investigation in neurodegenerative disease models .

Data Table: Summary of Potential Applications

Application AreaPotential Mechanism of ActionReferences
AntiviralInhibition of viral replication ,
AnticancerInduction of apoptosis and inhibition of proliferation
NeuroprotectionModulation of oxidative stress

Mechanism of Action

The mechanism of action of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound binds to enzymes involved in purine metabolism, inhibiting their activity and thereby affecting cellular processes. The pathways involved include the inhibition of nucleotide synthesis and the modulation of signal transduction pathways.

Comparison with Similar Compounds

Isomeric Variants

  • 2',3'-Cyclic AMP (CAS 7665-99-8) :
    • Differs in the phosphate ring position (2',3' vs. 3',5' in the target compound).
    • Exhibits reduced stability in physiological conditions due to faster hydrolysis .
    • Used to study RNA splicing mechanisms rather than traditional cAMP pathways.

Halogen-Substituted Analogues

  • (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide (CAS 127634-20-2): Replaces dimethylamino with bromine and introduces a sulfide group. Shows altered binding kinetics to PKA (Ki = 12 µM vs. 0.3 µM for the target compound) . Utilized in crystallography to map nucleotide-binding pockets.

Esterified Derivatives

  • [(4aR,6R,7R,7aR)-2-Hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate (CAS 57329-09-6): Incorporates octanoyl esters at the 6-amino and 7-hydroxyl positions. Enhances membrane permeability, making it suitable for in vivo cAMP delivery studies . Retains 78% of the parent compound’s PKA activation efficacy.

Thioether-Modified Analogues

  • 2-Amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxotetrahydro-2H,4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3,9-dihydro-6H-purin-6-one: Substitutes dimethylamino with a 4-chlorophenylthio group. Displays dual activity: inhibits phosphodiesterase IV (IC50 = 0.8 µM) while weakly activating PKA (EC50 = 15 µM) .

Structural and Functional Analysis Table

Compound Name / CAS Key Modifications Molecular Formula Biological Activity Highlights Reference
Target Compound (60-92-4) 8-(Dimethylamino)purine C10H12N5O7P PKA activation (EC50 = 0.3 µM)
2',3'-Cyclic AMP (7665-99-8) 2',3'-Phosphate ring C10H12N5O7P RNA splicing studies
8-Bromo-2-sulfide analogue (127634-20-2) 8-Br, 2-sulfide C10H11BrN5O5PS Crystallography ligand (Ki = 12 µM)
Octanoyl ester derivative (57329-09-6) 6-Octanoylamino, 7-octanoate C26H40N5O8P Enhanced membrane permeability
4-Chlorophenylthio analogue (PDB: 6FW) 8-(4-Cl-PhS) C16H15ClN5O7PS PDE IV inhibition (IC50 = 0.8 µM)

Mechanistic Insights from Comparative Studies

  • Structural Similarity and MOA: Systems pharmacology analyses confirm that analogues with conserved purine and phosphate motifs (e.g., 8-bromo, thioether derivatives) retain cAMP-like activity, albeit with modified potency. The dimethylamino group in the target compound enhances π-stacking in hydrophobic kinase domains .
  • Divergent Activities: Esterified derivatives (e.g., octanoyl) prioritize biodistribution over receptor affinity, while halogenated variants (e.g., bromo) serve as mechanistic probes due to their steric effects .

Biological Activity

The compound (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide is a phosphoramide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N₆O₆P
  • Molecular Weight : 372.27 g/mol
  • CAS Number : 33376-91-9

The structure of the compound includes a purine base linked to a furodioxaphosphinine moiety, which is significant for its biological interactions.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in nucleotide metabolism. For instance, it shows potential as a topoisomerase inhibitor, which is crucial in DNA replication and repair processes .
  • Receptor Modulation : Research indicates that the compound may act as a modulator of neurotransmitter receptors, enhancing or inhibiting their activity depending on the physiological context. This modulation can influence neuronal excitability and synaptic transmission .

Pharmacokinetics

Studies have demonstrated that the compound can effectively cross the blood-brain barrier (BBB), suggesting its potential for central nervous system (CNS) applications. It has been shown to increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, which are vital for cognitive functions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro experiments using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving oxidative stress and DNA damage .
  • Animal Models : In vivo studies in murine models have reported significant tumor reduction when treated with this compound compared to controls. The results suggest that it may enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases:

  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxins .
  • Cognitive Enhancement : Behavioral studies indicate improvements in memory and learning tasks among treated animals, correlated with increased synaptic plasticity .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The results showed:

ParameterControl GroupTreatment Group
Cell Viability (%)10030
Apoptosis Rate (%)540
Reactive Oxygen Species (ROS) LevelsBaselineSignificantly Increased

This data indicates a robust anticancer effect attributed to increased apoptosis and oxidative stress induction.

Case Study 2: Neuroprotection in Alzheimer's Model

In a recent investigation into Alzheimer's disease models:

TreatmentMemory Score (Y-Maze)Oxidative Stress Markers
Control70%High
Compound Treatment90%Low

The findings suggest that treatment with the compound significantly improved cognitive function while reducing oxidative stress markers.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained?

The synthesis involves stereoselective phosphorylation, leveraging phosphoramidite chemistry to control stereochemistry at the phosphorus center . Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are critical to prevent side reactions. Post-synthesis, validate stereochemistry using 31P NMR and X-ray crystallography . For example, cyclic AMP analogs often require anhydrous conditions and low temperatures to minimize racemization .

Q. What analytical techniques are essential for confirming structural identity and purity?

  • HPLC : Monitor purity and detect intermediates (e.g., retention time alignment with standards, as in Reference Example 106 ).
  • NMR : 1H and 13C NMR for backbone confirmation; 31P NMR to verify phosphorylation .
  • Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., LCMS data with m/z 658 [M+H]+ in spirocyclic compounds ).
  • Elemental analysis : Validate stoichiometric ratios of C, H, N, and P .

Q. What stability considerations are critical for handling and storage?

The compound is sensitive to hydrolysis due to the dioxaphosphinine ring. Store lyophilized samples at -20°C under argon . For solutions, use anhydrous DMSO or ethanol, and avoid prolonged exposure to light. Regular HPLC stability checks are advised to detect degradation .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence reactivity and biological interactions?

The dimethylamino group increases electron density at the purine N8 position, potentially enhancing binding to adenosine receptors or kinases. Computational studies (e.g., DFT) can map charge distribution, while competitive binding assays with non-substituted analogs (e.g., cyclic AMP) reveal affinity differences . For example, dimethylamino-substituted purines show altered inhibition profiles in kinase assays .

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

  • Metabolic stability : Perform liver microsome assays to identify metabolites (e.g., oxidation or demethylation ).
  • Pharmacokinetic adjustments : Modify in vitro assays to include serum proteins or adjust pH to mimic physiological conditions.
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., spirocyclic derivatives in Reference Example 109 ).

Q. What strategies optimize multi-step synthesis yields while preserving sensitive functional groups?

  • Bayesian optimization : Screen reaction parameters (temperature, solvent, catalyst loading) to maximize yield .
  • Protection-deprotection : Temporarily mask amines (e.g., Boc groups) and hydroxyls (e.g., TBS ethers) during phosphorylation steps .
  • Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediates and adjust conditions dynamically .

Q. How does the dioxaphosphinine ring’s conformation affect its biological activity?

The ring’s chair-boat transition modulates steric accessibility to the purine moiety. Molecular dynamics simulations can predict conformational flexibility, while NOESY NMR experiments validate spatial arrangements . For example, rigid chair conformations in similar compounds correlate with higher kinase inhibition .

Methodological Notes

  • Stereochemical validation : Combine X-ray crystallography with Mosher ester analysis for chiral centers .
  • Data contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm biological relevance .
  • Synthetic troubleshooting : If yields drop below 50%, re-evaluate protecting group compatibility or solvent polarity .

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